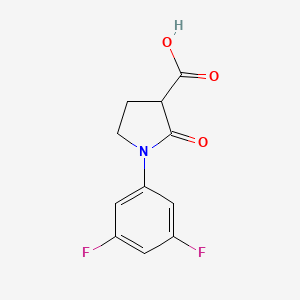

1-(3,5-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Description

1-(3,5-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative featuring a 3,5-difluorophenyl substituent at the 1-position and a carboxylic acid group at the 3-position. The 3,5-difluorophenyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability and modulate interactions with biological targets .

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO3/c12-6-3-7(13)5-8(4-6)14-2-1-9(10(14)15)11(16)17/h3-5,9H,1-2H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMGZOAUYHOWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1C(=O)O)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-difluoroaniline and ethyl acetoacetate.

Formation of Intermediate: The reaction of 3,5-difluoroaniline with ethyl acetoacetate under acidic conditions forms an intermediate.

Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

Oxidation: The resulting compound is then oxidized to introduce the oxo group.

Hydrolysis: Finally, the ester group is hydrolyzed to yield the carboxylic acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo group.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(3,5-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems.

Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Structural and Functional Differences

The biological and physicochemical properties of pyrrolidinone derivatives are highly dependent on the substituents on the phenyl ring and the lactam scaffold. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Analogs

Key Findings from Analogs

Electron-Withdrawing Effects: Fluorine and chlorine substituents increase acidity of the carboxylic acid group, enhancing solubility and ionic interactions. Chlorine analogs (e.g., 3,5-dichlorophenyl) exhibit higher lipophilicity (LogP ~2.5 vs. ~1.8 for difluorophenyl), favoring membrane penetration but increasing toxicity risks .

Biological Activity: Antimicrobial Activity: 3,5-Dichlorophenyl derivatives showed MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli . Fluorine analogs may exhibit similar potency with reduced cytotoxicity due to lower molecular weight . Antioxidant Activity: Hydroxyphenyl derivatives (e.g., 5-chloro-2-hydroxyphenyl) demonstrated radical scavenging activity (IC50 = 12 µM) superior to ascorbic acid (IC50 = 18 µM) due to phenolic hydrogen donation . Anticancer Potential: Dichlorophenyl derivatives induced apoptosis in A549 lung cancer cells at 20 µM, likely via ROS-mediated pathways .

Synthetic Accessibility: 3,5-Difluorophenyl derivatives require regioselective fluorination, which increases synthesis complexity compared to mono-substituted analogs . Hydroxyphenyl derivatives are synthesized via Ullmann coupling, while dichlorophenyl analogs use Friedel-Crafts acylation .

Biological Activity

1-(3,5-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS No. 1016509-99-1) is a pyrrolidine carboxylic acid derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features, which include a pyrrolidine ring, a carboxylic acid group, and a 3,5-difluorophenyl substituent. The fluorinated phenyl group is particularly significant as it can enhance the compound's binding affinity and metabolic stability, making it a valuable candidate for further pharmacological studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives against various Gram-positive bacteria and fungi. The increasing resistance of pathogens necessitates the development of novel antimicrobial agents. Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity, particularly against multidrug-resistant strains.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Compound | Pathogen | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Klebsiella pneumoniae | High |

| This compound | Candida auris | Low |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, including A549 human lung cancer cells. The mechanism appears to involve the modulation of specific cellular pathways that are critical for cancer cell survival.

Case Study: Anticancer Activity in A549 Cells

- Compound Tested : this compound

- Cell Line : A549 (human lung carcinoma)

- Findings : Significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors involved in microbial resistance and cancer progression. The presence of fluorine atoms enhances lipophilicity and may improve cellular uptake.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in the position and type of substituents on the pyrrolidine ring significantly influence its pharmacological properties.

Table 2: Structure-Activity Relationships

| Compound Variation | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-(2-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | Low | Moderate |

| 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | Moderate | High |

| This compound | High | Significant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.